3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]propanamide
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Overview
Description
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with dimethyl and methylsulfanyl groups, and a triazole ring attached to a pyridine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and triazole intermediates, followed by their coupling under specific conditions. Common reagents used include methylating agents, sulfur sources, and coupling reagents like EDCI or DCC. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition and temperature control can enhance efficiency and consistency. Purification steps such as recrystallization or chromatography are essential to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrimidine or triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]propanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: Shares the pyridine ring but lacks the triazole and pyrimidine components.
Potassium cyanide: Although structurally different, it is used in similar industrial applications for its reactivity.
Uniqueness
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]propanamide is unique due to its combination of pyrimidine, triazole, and pyridine rings, which confer distinct chemical properties and reactivity. This structural complexity allows for a wide range of applications and interactions that are not possible with simpler compounds.
Properties
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7OS/c1-10-12(11(2)20-17(19-10)26-3)7-8-14(25)21-16-22-15(23-24-16)13-6-4-5-9-18-13/h4-6,9H,7-8H2,1-3H3,(H2,21,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGDBOWVFQJNKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2=NNC(=N2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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